Cas no 883948-04-7 (2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-)

2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-, is a heterocyclic compound featuring a pyrimidine core substituted with a 3-nitrophenyl group at the 4-position and a trifluoromethyl group at the 6-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances reactivity for further functionalization, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. Its well-defined synthetic pathway allows for high purity and scalability. This compound is particularly useful as an intermediate in the development of bioactive molecules, offering potential applications in drug discovery and material science due to its versatile reactivity and structural motifs.
2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- structure
883948-04-7 structure
Product name:2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-
CAS No:883948-04-7
MF:C11H7F3N4O2
MW:284.194092035294
MDL:MFCD01570623
CID:4781012

2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-
    • MDL: MFCD01570623
    • Inchi: 1S/C11H7F3N4O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-2-1-3-7(4-6)18(19)20/h1-5H,(H2,15,16,17)
    • InChI Key: HAVKIFSUSIUUJI-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C(F)(F)F)=CC(C2=CC=CC([N+]([O-])=O)=C2)=N1

2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
208849-2.500g
2-Amino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
883948-04-7
2.500g
$930.00 2023-09-11
Matrix Scientific
208849-2.500g
2-Amino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
883948-04-7
2.500g
$930.00 2023-09-06

Additional information on 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)-

Recent Advances in the Study of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- (CAS: 883948-04-7)

The compound 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- (CAS: 883948-04-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a pyrimidine core substituted with a 3-nitrophenyl group and a trifluoromethyl group, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.

One of the key breakthroughs in the study of this compound is its role as a selective kinase inhibitor. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- exhibits potent inhibitory activity against a subset of tyrosine kinases involved in cancer cell proliferation. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions between the compound and the kinase active site. The trifluoromethyl group was found to enhance binding affinity through hydrophobic interactions, while the nitro group contributed to the stabilization of the enzyme-inhibitor complex.

In addition to its kinase inhibitory properties, recent investigations have explored the anti-inflammatory potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism of action appears to involve the modulation of NF-κB signaling pathways, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

Structural modifications of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- have also been a focus of recent research. A team at the University of Cambridge (2024) developed a series of analogs by replacing the nitro group with other electron-withdrawing substituents. These modifications aimed to improve solubility and reduce potential toxicity while maintaining biological activity. The results indicated that certain analogs retained kinase inhibitory potency while exhibiting enhanced aqueous solubility, a critical factor for drug development.

The synthesis of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- has also seen advancements. A recent publication in Organic Process Research & Development (2023) described a scalable synthetic route that improves yield and reduces the use of hazardous reagents. The new method employs a palladium-catalyzed cross-coupling reaction as a key step, offering a more environmentally friendly approach to large-scale production. This development is particularly significant for potential industrial applications of the compound.

Looking forward, the research community anticipates further exploration of 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- in various therapeutic areas. Ongoing preclinical studies are investigating its potential in neurodegenerative diseases, given its ability to cross the blood-brain barrier. Additionally, combination therapies with existing anticancer agents are being evaluated to enhance treatment efficacy and overcome drug resistance. The compound's unique structural features continue to make it a valuable scaffold for medicinal chemistry optimization.

In conclusion, recent studies on 2-Pyrimidinamine, 4-(3-nitrophenyl)-6-(trifluoromethyl)- (CAS: 883948-04-7) have significantly advanced our understanding of its therapeutic potential. From its role as a kinase inhibitor to its anti-inflammatory properties, this compound represents a promising avenue for drug discovery. Continued research into its mechanism of action, structural optimization, and clinical applications will be crucial for translating these findings into tangible medical benefits.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD